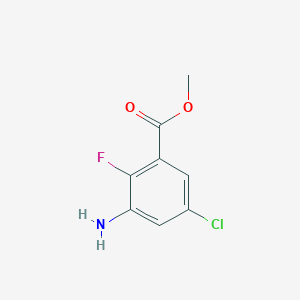

Methyl 3-amino-5-chloro-2-fluorobenzoate

Description

Properties

IUPAC Name |

methyl 3-amino-5-chloro-2-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClFNO2/c1-13-8(12)5-2-4(9)3-6(11)7(5)10/h2-3H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJTXEXOOXKRVRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)Cl)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Spectroscopic Guide to Methyl 3-amino-5-chloro-2-fluorobenzoate

Introduction

Methyl 3-amino-5-chloro-2-fluorobenzoate is a substituted aromatic ester of significant interest in synthetic chemistry. Its unique arrangement of electron-donating (amino) and electron-withdrawing (chloro, fluoro, and methyl ester) groups makes it a versatile building block for the synthesis of complex molecules, particularly in the fields of pharmaceuticals and agrochemicals.[1] The precise substitution pattern, including the presence of three different halogens and functional groups on a benzene ring, necessitates a rigorous and multi-faceted approach to structural confirmation.

This technical guide provides an in-depth analysis of the spectroscopic data for this compound. As a Senior Application Scientist, the objective is not merely to present data but to elucidate the process of structural verification through a synergistic application of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will explore the theoretical underpinnings of each technique, present detailed experimental protocols, and interpret the resulting data to build a cohesive and self-validating structural proof. This document is intended for researchers, scientists, and drug development professionals who rely on robust analytical data to drive their scientific endeavors.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous assignment of spectroscopic signals, the following standardized numbering system for the atoms in this compound will be used throughout this guide.

Caption: Primary fragmentation pathways in EI-MS.

Integrated Analysis: A Self-Validating Workflow

No single technique provides absolute structural proof. True confidence is achieved when the data from all methods converge to support a single, unambiguous structure. This integrated approach forms a self-validating system.

Caption: Integrated workflow for structural elucidation.

Conclusion

The structural elucidation of this compound is a prime example of the power of modern analytical chemistry. ¹H and ¹³C NMR spectroscopy definitively establish the carbon-hydrogen framework and, crucially, the precise location of the fluorine atom through characteristic C-F and H-F coupling constants. Infrared spectroscopy provides unambiguous evidence for the presence of the key amine and ester functional groups. Finally, mass spectrometry confirms the molecular weight and elemental composition, with the 3:1 isotope ratio for the molecular ion peak serving as a definitive marker for the single chlorine atom. Each piece of data corroborates the others, leading to a high-confidence structural assignment that is essential for the compound's application in research and development.

References

-

Drawell. (2024). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

-

Unknown. Sample preparation for FT-IR. [Link]

-

Spectroscopy Online. (2024). FT-IR Microscopy: Sampling by Transmission. [Link]

-

Kirsch, et al. (2015). Importance of Tissue Preparation Methods in FTIR Micro-Spectroscopical Analysis of Biological Tissues: 'Traps for New Users'. PMC. [Link]

-

RSC. Supporting Information for a publication. [Link]

-

Unknown. Interpretation of mass spectra. [Link]

-

RSC. Supporting Information for Chemical Communications. [Link]

-

PubChem. 3-Aminobenzoic Acid. [Link]

-

YouTube. (2021). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. [Link]

-

MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

-

Wiley. (1990). Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. [Link]

-

RSC Publishing. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. [Link]

-

ResearchGate. 400 MHz 1 H NMR spectra (recorded in CDCl3/TMS) of (A) 4-aminobenzoic acid butyl ester. [Link]

-

ACS Publications. (2023). Spectroscopic Characterization of the Divalent Metal Docking Motif to Isolated Cyanobenzoate. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

AIP Publishing. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. [Link]

-

PMC. The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. [Link]

-

UMass Chan Medical School. Table of Characteristic IR Absorptions. [Link]

-

MDPI. (2022). The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. [Link]

-

PubChemLite. Methyl 5-amino-2-chloro-3-fluorobenzoate (C8H7ClFNO2). [Link]

-

PubChem. Methyl 3-amino-5-chlorobenzoate. [Link]

-

IndiaMART. This compound, CAS NO:1269421-13-7. [Link]

-

PubMed. (2000). Isolation and characterization of diverse halobenzoate-degrading denitrifying bacteria from soils and sediments. [Link]

-

Instituto de Nanociencia y Materiales de Aragón. Spectroscopic Characterization. [Link]

-

DergiPark. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. [Link]

- Google Patents. Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.

Sources

An In-depth Technical Guide to CAS Number 1269421-13-7

To Researchers, Scientists, and Drug Development Professionals,

This guide is intended to provide a comprehensive overview of the chemical compound associated with CAS number 1269421-13-7, covering its fundamental properties, potential applications, and relevant experimental protocols.

Section 1: Chemical Identity and Physicochemical Properties

At present, publicly accessible chemical databases and scientific literature do not contain information for the specific CAS number 1269421-13-7. This suggests several possibilities:

-

The CAS number may have been entered incorrectly.

-

The compound is a very recent discovery and has not yet been widely cataloged.

-

The substance is proprietary and its details are not publicly disclosed.

Without a confirmed chemical identity, including its IUPAC name and molecular structure, a detailed analysis of its physicochemical properties cannot be provided. Accurate information regarding molecular weight, melting point, boiling point, solubility, and stability is contingent on a validated chemical entity.

Section 2: Potential Uses and Applications

The intended or potential uses of a chemical compound are directly linked to its structural and functional characteristics. As the identity of the compound with CAS number 1269421-13-7 is unknown, no specific applications in research, drug development, or any other scientific field can be detailed.

Section 3: Experimental Protocols and Methodologies

The development of experimental protocols, including synthesis, handling procedures, and analytical methods, is entirely dependent on the known properties and reactivity of a chemical. Given the lack of information for CAS number 1269421-13-7, no established or theoretical methodologies can be described.

Section 4: Data and Visualizations

The creation of data tables and visualizations, such as signaling pathway diagrams or experimental workflows, requires foundational knowledge of the compound's biological activity and mechanism of action. As this information is unavailable, no such visualizations can be generated.

Conclusion and Recommendation

A thorough investigation into the properties and uses of the chemical compound designated by CAS number 1269421-13-7 cannot be completed at this time due to the absence of its identification in the scientific domain.

It is recommended that the CAS number be verified for accuracy. If the number is correct, it may be associated with a novel or proprietary substance for which information is not yet in the public sphere. For further inquiry, consulting the source from which this CAS number was obtained is the most logical next step to ascertain the chemical's identity.

Once a valid chemical name or structure is identified, a comprehensive technical guide can be developed to support your research and development endeavors.

References

No references can be provided as no specific information was found for CAS number 1269421-13-7.

structural elucidation of Methyl 3-amino-5-chloro-2-fluorobenzoate

Technical Whitepaper: Structural Elucidation & Regiochemical Assignment of Methyl 3-amino-5-chloro-2-fluorobenzoate

Abstract

The precise structural characterization of This compound (CAS 1269421-13-7) is a critical quality attribute in the synthesis of next-generation kinase inhibitors. Due to the directing effects of the fluorine and amino groups during electrophilic aromatic substitution, regioisomeric impurities—specifically the 6-chloro or 4-chloro analogues—are common synthetic byproducts. This guide establishes a definitive elucidation strategy using a "Triad of Confirmation" (HRMS, Multi-nuclear NMR, and NOE Spectroscopy) to unambiguously assign the 3,5-substitution pattern.

Part 1: Strategic Importance & Regiochemistry

In medicinal chemistry, the 3-amino-2-fluorobenzoate scaffold serves as a privileged pharmacophore, often cyclized into indazoles or quinazolines (e.g., Pralsetinib intermediates). The steric and electronic crowding around the benzene ring makes the position of the chlorine atom (C5) pivotal.

-

The Challenge: Standard LC-MS can confirm the molecular weight (

Da) and the presence of chlorine, but it cannot distinguish between regioisomers (e.g., 5-chloro vs. 6-chloro). -

The Solution: A self-validating NMR protocol that leverages the unique spin-spin coupling of the fluorine atom (

F) as an internal "spy" nucleus to map the connectivity of the ring.

Part 2: Mass Spectrometry (The Molecular Fingerprint)

Before spatial assignment, the elemental composition must be locked.

Protocol 1: High-Resolution Mass Spectrometry (HRMS)

-

Ionization: ESI+ (Electrospray Ionization, Positive Mode).

-

Target Ion:

(approx).[1] -

Diagnostic Criteria:

-

Chlorine Isotope Pattern: The mass spectrum must exhibit the characteristic 3:1 intensity ratio between the

Cl ( -

Nitrogen Rule: An even nominal mass (203 Da) with an odd number of nitrogens (1) results in an odd parent ion in ESI+ (204 Da).

-

Data Summary Table: HRMS Expectations

| Isotope | m/z (Calculated) | Relative Abundance | Diagnostic Significance |

|---|

|

Part 3: NMR Spectroscopy (The Spatial Map)

This is the core of the elucidation. We utilize the Fluorine-19 nucleus (

Theoretical Prediction & Assignments

The molecule has two aromatic protons: H4 and H6 .

-

H4: Located between the Amino (C3) and Chloro (C5) groups.

-

H6: Located between the Chloro (C5) and Ester (C1) groups.

Differentiation Logic:

-

Electronic Shielding: The amino group (-NH

) is a strong electron donor (resonance), significantly shielding the ortho proton (H4). The ester group (-COOMe) is an electron withdrawer, deshielding the ortho proton (H6).-

Result:H4 will appear upfield (

6.8–7.1 ppm); H6 will appear downfield (

-

-

Coupling (

):-

H4: Coupled to F2 via a 4-bond path (H4-C4-C3-C2-F2).

-

H6: Coupled to F2 via a 4-bond path (H6-C6-C1-C2-F2).

-

Note: While both are 4-bond couplings, the "W-coupling" geometry often makes one more distinct, but Chemical Shift is the primary differentiator here.

-

C-NMR with F Coupling

The

Diagnostic

Critical Check: If the Cl were at position 6 (ortho to ester), the C6 signal would lose its large proton attachment (becoming quaternary) and the C5 signal would become a CH doublet. DEPT-135 confirms two CH carbons (C4, C6).

Part 4: Advanced Techniques (The "Smoking Gun")

To irrefutably prove the regiochemistry (distinguishing 3-amino-5-chloro from 5-amino-3-chloro), we use NOESY (Nuclear Overhauser Effect Spectroscopy) .

The NOE Logic:

-

Interaction A: The Ester Methyl protons (

) are spatially close to H6 (the proton at C6).-

Observation: Strong NOE cross-peak between

(OMe) and

-

-

Interaction B: The Amine protons (

) are spatially close to H4 (the proton at C4).-

Observation: NOE cross-peak between the broad NH

singlet and the upfield aromatic doublet (H4).

-

Visualization of the Logic Flow:

Figure 1: Decision tree for ruling out regioisomers using the described spectral triad.

Part 5: Experimental Protocols

Sample Preparation for NMR

-

Solvent: DMSO-

is preferred over CDCl-

Reason: DMSO slows the exchange of the

protons, allowing them to appear as a distinct broad singlet (often integrating to 2H) and potentially showing coupling/NOE. In CDCl

-

-

Concentration: 10-15 mg in 0.6 mL solvent.

-

Tube: High-precision 5mm NMR tube (prevent shimming errors).

Acquisition Parameters (600 MHz recommended)

-

1H-NMR: 16 scans, 30° pulse angle, 2s relaxation delay.

-

13C-NMR: 1024 scans (minimum), proton-decoupled.

-

19F-NMR: Non-decoupled (to see F-H coupling) and Proton-Decoupled (to see singlet F).

-

NOESY: Mixing time (

) = 500ms.

Synthesis of Reference Standard (Optional Validation)

If spectral ambiguity remains, synthesize the authentic standard via chlorination of methyl 3-amino-2-fluorobenzoate using NCS (N-chlorosuccinimide) in DMF.

-

Mechanism:[2] The amino group directs ortho/para. Since the ortho position (C2) is blocked by Fluorine and C4 is sterically crowded, chlorination favors C5 (para to amino), yielding the target molecule.

Part 6: References

-

Commercial Availability & CAS Verification:

-

This compound (CAS 1269421-13-7).[3] IndiaMART / Chemical Suppliers.

-

-

Base Scaffold Data:

-

NMR Methodology (F-H Coupling):

-

Emsley, J. W., & Phillips, L. (1971). Progress in Nuclear Magnetic Resonance Spectroscopy. (General text on

F coupling constants in aromatic systems).

-

-

Regioisomer Identification:

-

PubChem Compound Summary for Methyl 3-amino-5-chlorobenzoate. (For comparison of Cl-isotope patterns and shifts).

-

Disclaimer: This guide is for research purposes. All synthesis and analysis should be conducted in a suitable laboratory environment with appropriate safety protocols (PPE, Fume Hood) due to the potential toxicity of halogenated anilines.

Sources

- 1. PubChemLite - Methyl 4-amino-2-chloro-6-fluorobenzoate (C8H7ClFNO2) [pubchemlite.lcsb.uni.lu]

- 2. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. indiamart.com [indiamart.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Methyl 5-amino-2-fluorobenzoate 56741-34-5 [sigmaaldrich.com]

Technical Master File: Chemical Stability Profile of Methyl 3-amino-5-chloro-2-fluorobenzoate

Executive Summary & Molecular Identity[1][2]

Methyl 3-amino-5-chloro-2-fluorobenzoate (CAS: 1269421-13-7 / 1437794-63-2) is a critical pharmacophore intermediate, frequently employed in the synthesis of kinase inhibitors and heterocyclic active pharmaceutical ingredients (APIs). Its stability profile is governed by the interplay between the electron-rich aniline moiety and the electron-deficient fluorinated benzoate core.

This guide provides a mechanistic breakdown of its degradation pathways and establishes a self-validating stress-testing protocol. The molecule exhibits moderate stability under ambient conditions but demonstrates specific vulnerabilities to alkaline hydrolysis and oxidative stress .

Molecular Identity Table

| Property | Specification |

| Chemical Name | This compound |

| Molecular Formula | C₈H₇ClFNO₂ |

| Molecular Weight | 203.60 g/mol |

| Core Functionality | Anthranilate Ester (Ortho-fluorinated) |

| Critical Impurities | 3-amino-5-chloro-2-fluorobenzoic acid (Hydrolysis)N-oxide derivatives (Oxidation) |

Mechanistic Stability Profile

To control quality, one must understand the "why" behind the degradation. The stability of this molecule is dictated by three competing electronic effects:

Hydrolytic Susceptibility (The Ester Bond)

The methyl ester is the primary site of instability.

-

Electronic Activation: The fluorine atom at the C2 position is highly electronegative ($ \chi \approx 3.98 $). Through the inductive effect (-I), it withdraws electron density from the ring, making the carbonyl carbon of the ester more electrophilic compared to a non-fluorinated anthranilate. This theoretically increases susceptibility to nucleophilic attack (hydrolysis) by water or hydroxide ions.

-

Resonance Deactivation: Conversely, the amino group at C3 acts as an electron donor (+R). This pushes electron density into the ring and, to a lesser extent, the carbonyl system, stabilizing the ester bond.

-

Net Result: The inductive withdrawal of the fluorine and chlorine atoms dominates. Consequently, this ester hydrolyzes faster than methyl anthranilate under basic conditions.

Oxidative Instability (The Aniline Moiety)

The primary amino group (-NH₂) is susceptible to oxidation, particularly in solution or when adsorbed onto silica surfaces.

-

Pathway: Formation of hydroxylamines and nitroso derivatives, eventually coupling to form azo-dimers (often colored impurities).

-

Chlorine Effect: The C5 chlorine provides some protection against electrophilic aromatic substitution but does not significantly protect the nitrogen from radical oxidation.

Nucleophilic Aromatic Substitution (SNAr)

Under harsh alkaline conditions (pH > 12), the C2-Fluorine is a potential leaving group. The ester (EWG) at C1 activates the C2 position. While less likely than ester hydrolysis, prolonged exposure to strong bases (e.g., NaOH/MeOH) can lead to the displacement of Fluorine by Methoxy or Hydroxy groups, forming a critical process impurity that is difficult to purge.

Visualization of Degradation Pathways[4]

The following diagram maps the kinetic vulnerabilities of the molecule.

Standardized Stress Testing Protocol

Do not rely on generic stability data. You must validate the stability of your specific lot using this Forced Degradation Protocol . This method is aligned with ICH Q1A (R2) guidelines but optimized for halogenated anthranilates.

Preparation of Stock Solution

-

Solvent: Acetonitrile (ACN) or Methanol (MeOH). ACN is preferred to avoid transesterification artifacts.

-

Concentration: 1.0 mg/mL.

Stress Conditions & Sampling[4]

| Stress Type | Reagent/Condition | Duration | Target Degradation | Notes |

| Acid Hydrolysis | 0.1 N HCl (1:1 v/v with Stock) | 24 Hours @ RT | 5–20% | Neutralize with 0.1 N NaOH before HPLC. |

| Base Hydrolysis | 0.1 N NaOH (1:1 v/v with Stock) | 2–4 Hours @ RT | 5–20% | Critical: Reaction will be fast. Quench immediately with 0.1 N HCl. |

| Oxidation | 3% H₂O₂ | 24 Hours @ RT | 5–10% | Monitor for N-oxide peaks (usually elute earlier than parent). |

| Thermal | 60°C (Solid State) | 7 Days | < 5% | Assess physical appearance (melting/discoloration). |

| Photolytic | UV/Vis (1.2M lux hours) | ICH Cycle | Variable | Protect control sample in foil. |

Analytical Method Parameters (HPLC)

To accurately quantify stability, use the following validated parameters:

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: 0.1% Formic Acid in Water (Maintains acidic pH to suppress silanol interactions with the amine).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV @ 254 nm (Aromatic ring) and 330 nm (Specific to anthranilate conjugation).

Experimental Workflow: Stability Validation

The following workflow ensures data integrity during the stability assessment.

Storage and Handling Recommendations

Based on the chemical stability profile derived above, the following storage protocols are mandatory for maintaining purity >98%:

-

Moisture Control: The primary risk is hydrolysis. Store in a desiccator or heat-sealed foil bags with silica gel packs.

-

Acid Avoidance: Do not store near volatile acids (HCl, Acetic Acid) as acid vapors can catalyze surface hydrolysis of the solid ester.

-

Light Protection: Amber vials are required. The aniline functionality can undergo slow photolytic degradation, turning the white/off-white solid to a brown/yellow crust over time.

References

-

PubChem. (2025).[1] Methyl 3-amino-5-chlorobenzoate Compound Summary. National Library of Medicine. [Link]

-

International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2). ICH Guidelines. [Link]

-

Organic Syntheses. (2010). Synthesis of 2-amino-3-fluorobenzoic acid derivatives. Organic Syntheses, Coll. Vol. 10. [Link]

-

Bhandari, J., et al. (2016). Forced Degradation Studies: A Review of Strategic Approaches. MedCrave. [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of Methyl 3-amino-5-chloro-2-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-5-chloro-2-fluorobenzoate is a key building block in the synthesis of various pharmaceutical compounds, particularly in the development of novel anticancer and pesticide agents. Its specific substitution pattern, featuring an amine, a chlorine, and a fluorine atom on the benzene ring, makes it a valuable intermediate for creating complex molecular architectures with desired biological activities. This guide provides a detailed overview of the primary synthetic routes to this compound, focusing on the underlying chemical principles, experimental protocols, and critical process parameters.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached through several strategic pathways. The most prevalent and practical methods typically involve the construction of the substituted benzene ring followed by the introduction and manipulation of the key functional groups. This guide will focus on a robust and well-documented route starting from a substituted fluorobenzoic acid.

Core Synthetic Pathway: A Step-by-Step Analysis

A highly efficient and scalable synthesis commences with 2,4-difluoro-3-chlorobenzoic acid. This multi-step process involves nitration, esterification, and reduction of the nitro group.[1] This pathway is advantageous due to the availability of the starting materials and the generally high yields achieved in each step.

Workflow of the Core Synthetic Pathway

Caption: Core synthetic pathway for this compound.

Part 1: Nitration of 2,4-difluoro-3-chlorobenzoic acid

The initial step involves the electrophilic aromatic substitution of 2,4-difluoro-3-chlorobenzoic acid to introduce a nitro group. The electron-withdrawing nature of the fluorine and carboxylic acid groups deactivates the ring, making the reaction relatively slow and requiring forcing conditions.[1]

Experimental Protocol:

-

To a stirred solution of concentrated sulfuric acid, carefully add 2,4-difluoro-3-chlorobenzoic acid.

-

Cool the mixture in an ice bath.

-

Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, pour the reaction mixture onto crushed ice and filter the resulting precipitate.

-

Wash the solid with cold water until the washings are neutral and dry to afford 3-chloro-2,4-difluoro-5-nitrobenzoic acid.

Causality Behind Experimental Choices:

-

Concentrated Sulfuric Acid: Acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), the active nitrating species.

-

Low Temperature: Helps to control the exothermic reaction and minimize the formation of by-products.

-

Excess Nitric Acid: The inclusion of excess concentrated nitric acid can help drive the reaction to completion, given the deactivated nature of the starting material.[1]

Part 2: Esterification of 3-chloro-2,4-difluoro-5-nitrobenzoic acid

The subsequent step is the conversion of the carboxylic acid to its methyl ester. This is a crucial step to protect the carboxylic acid and improve the solubility of the intermediate for the subsequent reduction step.

Experimental Protocol:

-

Suspend 3-chloro-2,4-difluoro-5-nitrobenzoic acid in methanol.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride. A common industrial method utilizes thionyl chloride in methanol under reflux.[2]

-

Heat the mixture to reflux for several hours.

-

Monitor the reaction by TLC or HPLC.

-

After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Methyl 3-chloro-2,4-difluoro-5-nitrobenzoate.

Causality Behind Experimental Choices:

-

Acid Catalyst: Protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

Reflux Conditions: The increased temperature accelerates the rate of this typically equilibrium-limited reaction.

-

Work-up Procedure: The aqueous work-up is essential to remove the acid catalyst and any unreacted starting material.

Part 3: Reduction of the Nitro Group

The final key transformation is the reduction of the nitro group to an amino group, yielding the target compound. Catalytic hydrogenation is a common and efficient method for this conversion.

Experimental Protocol:

-

Dissolve Methyl 3-chloro-2,4-difluoro-5-nitrobenzoate in a suitable solvent such as methanol or ethanol.

-

Add a palladium on carbon catalyst (e.g., 5% or 10% Pd/C).

-

Subject the mixture to a hydrogen atmosphere (typically from a balloon or a hydrogenation apparatus) at room temperature.

-

Stir the reaction vigorously to ensure good mixing of the catalyst, substrate, and hydrogen.

-

Monitor the reaction progress by TLC or HPLC.

-

Upon completion, filter the reaction mixture through a pad of celite to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The product can be further purified by recrystallization or column chromatography if necessary.

Causality Behind Experimental Choices:

-

Palladium on Carbon (Pd/C): A highly effective heterogeneous catalyst for the reduction of nitro groups. The palladium surface facilitates the activation of hydrogen gas and the nitro group.

-

Hydrogen Gas: The reducing agent that provides the hydrogen atoms for the reduction.

-

Celite Filtration: Necessary to completely remove the fine, often pyrophoric, palladium catalyst from the product.

Alternative Synthetic Considerations: The Sandmeyer Reaction

An alternative approach to introduce the chloro group involves the Sandmeyer reaction.[3][4] This reaction transforms an aryl diazonium salt, derived from an amino group, into an aryl halide using a copper(I) salt catalyst.[3][5] This strategy would involve a different starting material, likely a diaminobenzoic acid derivative, where one amino group is selectively diazotized and replaced by chlorine. While a powerful tool in aromatic chemistry, this route can sometimes be complicated by the stability of the diazonium salt and the potential for side reactions.

Conceptual Workflow Involving the Sandmeyer Reaction

Caption: Conceptual workflow illustrating the use of a Sandmeyer reaction.

Data Summary

| Step | Starting Material | Product | Reagents | Typical Yield |

| 1. Nitration | 2,4-difluoro-3-chlorobenzoic acid | 3-chloro-2,4-difluoro-5-nitrobenzoic acid | HNO₃, H₂SO₄ | ~94%[1] |

| 2. Esterification | 3-chloro-2,4-difluoro-5-nitrobenzoic acid | Methyl 3-chloro-2,4-difluoro-5-nitrobenzoate | Methanol, Acid catalyst | >90%[2] |

| 3. Reduction | Methyl 3-chloro-2,4-difluoro-5-nitrobenzoate | This compound | H₂, Pd/C | ~97%[1] |

Conclusion

The synthesis of this compound is a well-established process with a reliable and high-yielding pathway starting from 2,4-difluoro-3-chlorobenzoic acid. The key transformations—nitration, esterification, and nitro group reduction—are standard organic reactions that can be performed with readily available reagents and equipment. Understanding the rationale behind the choice of reagents and reaction conditions is paramount for successful and scalable synthesis. The alternative strategies, such as those employing the Sandmeyer reaction, offer flexibility in synthetic design depending on the availability of starting materials and the desired overall synthetic scheme. This guide provides a solid foundation for researchers and drug development professionals working with this important chemical intermediate.

References

-

A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. [Link]

-

Sandmeyer reaction - Wikipedia. [Link]

-

Sandmeyer Reaction - Organic Chemistry Portal. [Link]

-

Development of Synthetic Route for 3‐Amino‐5‐halo‐2‐iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis - ResearchGate. [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review - PMC. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Methyl 5-chloro-2-fluoro-3-nitrobenzoate | 1153285-33-6 | Benchchem [benchchem.com]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. Sandmeyer Reaction [organic-chemistry.org]

- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

The Strategic Utility of Methyl 3-amino-5-chloro-2-fluorobenzoate in Modern Organic Synthesis

Introduction: A Multifaceted Building Block for Complex Molecule Synthesis

Methyl 3-amino-5-chloro-2-fluorobenzoate, with CAS Number 1269421-13-7, is a highly functionalized aromatic compound that has emerged as a critical building block in contemporary organic synthesis, particularly within the pharmaceutical industry.[1][2] Its strategic placement of amino, chloro, and fluoro substituents, along with a methyl ester, on a benzene ring offers a rich platform for a variety of chemical transformations. This guide provides an in-depth exploration of its applications, focusing on the underlying chemical principles and offering detailed protocols for its use in the synthesis of complex, high-value molecules.

The unique electronic properties imparted by the combination of an electron-donating amino group and electron-withdrawing halogen atoms make this molecule particularly interesting for medicinal chemists. The fluorine atom, for instance, can enhance metabolic stability and binding affinity of a final drug molecule, while the chlorine atom and the amino group provide versatile handles for further synthetic modifications.[3] This combination of features makes this compound a valuable starting material for the construction of diverse molecular architectures, most notably in the development of novel kinase inhibitors and other therapeutic agents.

Core Application: A Key Intermediate in the Synthesis of the A₂A Receptor Antagonist AZD4635

A prominent and well-documented application of this compound is its role as a key intermediate in the synthesis of AZD4635, an antagonist of the A₂A receptor, which has been investigated as a potential immunotherapy agent for cancer.[4] The synthesis of the core of AZD4635 relies on the strategic manipulation of the functional groups present in this starting material.

The synthetic utility of this compound in this context is primarily centered around two key transformations:

-

Diazotization and Sandmeyer-type Reaction: The amino group can be readily converted into a diazonium salt, which can then be subjected to a variety of transformations to introduce other functional groups.

-

Amide Bond Formation: The amino group can also act as a nucleophile to form amide bonds, a fundamental reaction in the synthesis of many pharmaceutical compounds.

The following sections will delve into the specifics of these transformations in the context of the AZD4635 synthesis.

Logical Workflow for the Utilization of this compound in AZD4635 Synthesis

Sources

Introduction: A Versatile Building Block for Complex Molecule Synthesis

An In-Depth Guide to the Synthetic Applications of Methyl 3-amino-5-chloro-2-fluorobenzoate

This compound is a polysubstituted aromatic compound of significant interest to researchers in medicinal chemistry, agrochemical science, and materials science. Its unique arrangement of functional groups—a nucleophilic amine, a modifiable ester, and two distinct halogen atoms on an activated benzene ring—provides a rich platform for a diverse array of chemical transformations. This guide serves as a comprehensive resource for professionals, offering detailed protocols and expert insights into the practical application of this valuable synthetic intermediate.

The strategic placement of the amino, chloro, fluoro, and methyl ester groups allows for selective and sequential reactions. The amino group serves as a handle for amide bond formation and diazotization reactions. The chloro and fluoro substituents are amenable to palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr) reactions, respectively. Furthermore, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, opening up further avenues for derivatization. This multifunctionality makes this compound a key component in the synthesis of complex molecular architectures, including novel drug candidates and high-performance materials.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1269421-13-7[2] |

| Molecular Formula | C₈H₇ClFNO₂ |

| Molecular Weight | 203.60 g/mol [3] |

| Appearance | Off-white to light yellow solid |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF, DMSO) |

Core Reactivity and Strategic Applications

The synthetic utility of this compound stems from the distinct reactivity of its functional groups. Understanding these reactivities is crucial for designing efficient and selective synthetic routes.

-

Amino Group (-NH₂): As a primary aromatic amine, this group is a potent nucleophile and a versatile functional handle. It readily undergoes acylation to form amides, a cornerstone reaction in the synthesis of active pharmaceutical ingredients (APIs).[4] It can also be transformed into a diazonium salt, an exceptionally versatile intermediate for introducing a wide range of substituents onto the aromatic ring.

-

Halogen Atoms (-F and -Cl): The presence of two different halogens allows for chemoselective transformations. The fluorine atom, positioned ortho to the amino group and meta to the chloro group, and the chlorine atom, para to the amino group, exhibit different reactivities in key reactions.

-

In Nucleophilic Aromatic Substitution (SNAr) , the aromatic ring is activated towards nucleophilic attack by the electron-withdrawing ester group. The position of substitution is often directed by the ability of the ring to stabilize the intermediate Meisenheimer complex.[5][6][7]

-

In Palladium-Catalyzed Cross-Coupling Reactions , the C-Cl bond is generally more reactive than the C-F bond in oxidative addition to a Pd(0) center, allowing for selective functionalization at the 5-position. The Suzuki-Miyaura coupling is a prime example of a powerful C-C bond-forming reaction enabled by this reactivity.[8][9][10]

-

-

Methyl Ester (-COOCH₃): This group can be readily hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid. The resulting acid can then participate in amide coupling reactions, esterifications, or other transformations common to carboxylic acids.

This multi-faceted reactivity profile enables a modular approach to synthesis, where different parts of the molecule can be constructed in a stepwise and controlled manner.

Application Note 1: Amide Bond Formation via N-Acylation

Scientific Rationale: The formation of an amide bond is one of the most fundamental and frequently employed reactions in drug discovery and development.[4] The amino group of this compound can be readily acylated using a variety of carboxylic acid derivatives (e.g., acyl chlorides, anhydrides) or by using a carboxylic acid in the presence of a coupling agent. This reaction is crucial for elaborating the core structure, often for introducing moieties that can interact with biological targets.

Causality in Protocol Design: The choice of coupling agent is critical for ensuring high yields and minimizing side reactions, particularly racemization if chiral carboxylic acids are used.[4] Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and suppress epimerization.[11] The inclusion of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), is necessary to neutralize the acid formed during the reaction and to facilitate the activation of the carboxylic acid by the coupling agent. The reaction is performed in an aprotic polar solvent like N,N-Dimethylformamide (DMF) to ensure the solubility of all reactants.

Detailed Protocol 1: HATU-Mediated Amide Coupling

Materials:

-

This compound

-

Carboxylic acid of interest (1.1 equivalents)

-

HATU (1.2 equivalents)

-

Diisopropylethylamine (DIPEA) (3.0 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen/argon line

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

-

Dissolution: Add anhydrous DMF to dissolve the starting material.

-

Addition of Reagents: Add the carboxylic acid (1.1 eq), followed by HATU (1.2 eq) and DIPEA (3.0 eq).

-

Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired amide.

Workflow Visualization:

Caption: Workflow for HATU-mediated amide bond formation.

Application Note 2: Suzuki-Miyaura Cross-Coupling

Scientific Rationale: The Suzuki-Miyaura reaction is a powerful and versatile method for forming carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures, which are prevalent in pharmaceuticals.[9][10] For this compound, the C-Cl bond at the 5-position is the preferred site for this transformation over the more robust C-F bond. This allows for the selective introduction of a wide variety of aryl or heteroaryl groups.

Causality in Protocol Design: The success of a Suzuki coupling hinges on the careful selection of the palladium catalyst, ligand, base, and solvent system.[8]

-

Catalyst/Ligand: A Pd(0) species is the active catalyst. Often, a stable Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) is used, which is reduced in situ. The choice of phosphine ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle (oxidative addition, transmetalation, reductive elimination).[10] Ligands like SPhos or XPhos are effective for coupling aryl chlorides.

-

Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species, which facilitates the transmetalation step.[8][10] An inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is commonly used.

-

Solvent: The reaction is typically run in a mixture of an organic solvent (like 1,4-dioxane, toluene, or DME) and water. Water is often necessary for the base to function effectively and can accelerate the reaction. The system must be rigorously deoxygenated, as oxygen can oxidize and deactivate the Pd(0) catalyst.

Detailed Protocol 2: Suzuki-Miyaura Coupling of the Aryl Chloride

Materials:

-

This compound

-

Arylboronic acid (1.2-1.5 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

-

SPhos (4-10 mol%)

-

Potassium carbonate (K₂CO₃) (2.0-3.0 equivalents)

-

1,4-Dioxane and Water (e.g., 4:1 v/v mixture)

-

Schlenk flask or sealed reaction vial, magnetic stirrer, nitrogen/argon line

Procedure:

-

Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.5 eq), K₂CO₃ (2.5 eq), Pd(OAc)₂ (3 mol%), and SPhos (6 mol%).

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 1,4-dioxane/water) via syringe.

-

Reaction: Heat the mixture to 80-100 °C and stir vigorously for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Catalytic Cycle Visualization:

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Application Note 3: Nucleophilic Aromatic Substitution (SNAr)

Scientific Rationale: The SNAr reaction is a powerful method for forming bonds between an aromatic ring and a nucleophile, displacing a leaving group (typically a halide).[5] For this reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group.[6][7] In this compound, the methyl ester acts as an EWG. While the C-F bond is stronger than the C-Cl bond, fluorine is a better leaving group in SNAr reactions due to its high electronegativity, which stabilizes the intermediate Meisenheimer complex. Therefore, under appropriate conditions, a strong nucleophile can displace the fluorine atom at the 2-position.

Causality in Protocol Design: The reaction is typically performed in a polar aprotic solvent, such as DMSO or DMF, which can solvate the cation of the nucleophilic salt while leaving the anion highly reactive. High temperatures are often required to overcome the activation energy of the reaction. The choice of nucleophile is critical; strong nucleophiles like alkoxides, thiolates, or secondary amines are commonly used.

Detailed Protocol 3: SNAr with a Nucleophile

Materials:

-

This compound

-

Nucleophile (e.g., Sodium methoxide, 1.5-2.0 equivalents)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sealed reaction vial, magnetic stirrer

Procedure:

-

Reaction Setup: In a dry, sealed reaction vial, dissolve this compound (1.0 eq) in anhydrous DMSO.

-

Nucleophile Addition: Add the nucleophile (e.g., sodium methoxide, 1.5 eq) to the solution.

-

Reaction: Seal the vial tightly and heat the mixture to 100-140 °C. Stir for 12-48 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature. Carefully pour the reaction mixture into ice-water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers.

-

Washing: Wash the combined organic layers with water (2x) and brine (1x) to remove residual DMSO and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude material by flash column chromatography on silica gel to isolate the substituted product.

Mechanism Visualization:

Caption: Two-step addition-elimination mechanism of SNAr.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: The compound is harmful if swallowed and may cause skin, eye, and respiratory irritation.[12][13]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[14] Work in a well-ventilated area or a chemical fume hood.

-

First Aid Measures:

-

In case of skin contact: Wash off with soap and plenty of water.[14]

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.[14]

-

If inhaled: Move the person into fresh air.[14]

-

If swallowed: Rinse mouth with water. Do not induce vomiting.[14] In all cases of exposure, consult a physician.[14]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[14]

References

-

PubChem. Methyl 3-amino-5-chlorobenzoate. National Center for Biotechnology Information. Available at: [Link]

-

Capot Chemical. (2012, November 20). MSDS of Methyl 3-amino-2-fluorobenzoate. Available at: [Link]

-

Organic Syntheses. 2-amino-3-fluorobenzoic acid. Available at: [Link]

-

IndiaMART. this compound, CAS NO:1269421-13-7. Available at: [Link]

-

Wikipedia. Nucleophilic aromatic substitution. Available at: [Link]

-

HepatoChem. Amide coupling reaction in medicinal chemistry. Available at: [Link]

-

EPA. Methyl 3-amino-2,4-dichloro-5-fluorobenzoate Synonyms. Available at: [Link]

- Google Patents.CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.

- Google Patents.CN119143618A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.

-

ResearchGate. (PDF) Methyl 2-amino-5-chlorobenzoate. Available at: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

-

Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Available at: [Link]

-

Aapptec Peptides. Coupling Reagents. Available at: [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Available at: [Link]

-

Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. Available at: [Link]

-

PMC. β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. Development of Synthetic Route for 3‐Amino‐5‐halo‐2‐iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. m.indiamart.com [m.indiamart.com]

- 3. chemscene.com [chemscene.com]

- 4. hepatochem.com [hepatochem.com]

- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. peptide.com [peptide.com]

- 12. Methyl 3-amino-5-chlorobenzoate | C8H8ClNO2 | CID 52987785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. synquestlabs.com [synquestlabs.com]

- 14. capotchem.com [capotchem.com]

Application Notes & Protocols: The Strategic Use of Methyl 3-amino-5-chloro-2-fluorobenzoate in the Synthesis of Pharmaceutical Intermediates

Introduction: The Value of Highly Functionalized Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the efficiency of synthetic routes and the novelty of molecular scaffolds are paramount. Highly substituted aromatic compounds serve as foundational building blocks for a vast array of Active Pharmaceutical Ingredients (APIs). Among these, substituted aminobenzoic acids and their esters are considered "privileged scaffolds" due to their versatile synthetic handles and their prevalence in biologically active molecules.[1][2] The strategic placement of functional groups, particularly halogens, on these rings can profoundly influence a molecule's physicochemical properties, including metabolic stability, binding affinity, and membrane permeability.

Methyl 3-amino-5-chloro-2-fluorobenzoate (CAS No: 1269421-13-7) is a prime example of such a high-value, multi-functionalized building block.[3] Its structure incorporates an amine, a chloro group, and a fluoro group, each offering distinct advantages for molecular elaboration. While specific, publicly documented protocols for this exact compound are emerging, its utility can be expertly inferred from the well-established chemistry of its close structural analogues. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the potential applications of this compound, supported by detailed protocols adapted from proven methodologies for related compounds.

Part 1: Physicochemical Profile and Rationale for Synthetic Utility

The unique arrangement of substituents on the this compound ring makes it a versatile tool for medicinal chemists. Each functional group provides a specific "lever" to pull during the synthetic design phase.

-

Amino Group (-NH₂): Acts as a potent nucleophile for building larger structures, a directing group for further electrophilic aromatic substitution, or a precursor for diazotization, opening pathways to a wide range of other functionalities via Sandmeyer-type reactions.

-

Fluoro Group (-F): The fluorine atom at the C2 position sterically and electronically influences the adjacent amino and ester groups. It can enhance binding interactions through hydrogen bonding or dipole interactions and is often used to block metabolic oxidation at that position, thereby increasing the drug's half-life.

-

Chloro Group (-Cl): The chlorine at the C5 position serves as an effective handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the facile introduction of carbon-carbon and carbon-heteroatom bonds to build molecular complexity.

-

Methyl Ester (-COOCH₃): This group can be readily hydrolyzed to the corresponding carboxylic acid, which is a critical functional group for forming amide bonds—one of the most common linkages in pharmaceutical agents. Alternatively, it can be reduced or converted to other functional groups.

Table 1: Comparison of Related Aminobenzoate Building Blocks

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |

| This compound | 1269421-13-7 | C₈H₇ClFNO₂ | 203.60 | Ortho-fluoro, meta-amino, para-chloro |

| Methyl 3-amino-2-fluorobenzoate[4] | 1195768-18-3 | C₈H₈FNO₂ | 169.16 | Ortho-fluoro, meta-amino |

| Methyl 3-amino-5-chlorobenzoate[5] | 21961-31-9 | C₈H₈ClNO₂ | 185.61 | Meta-amino, para-chloro |

| Methyl 2-amino-5-chlorobenzoate[6] | 5202-89-1 | C₈H₈ClNO₂ | 185.61 | Ortho-amino, para-chloro |

Part 2: General Synthetic Pathways and Applications

The true power of this compound lies in its ability to serve as a linchpin in the synthesis of complex heterocyclic systems, which form the core of many modern therapeutics, including anticancer and anti-inflammatory agents.[7][8]

Diagram 1: Potential Synthetic Transformations

The following diagram illustrates the primary reaction vectors available from the this compound scaffold.

Caption: Key synthetic pathways accessible from the this compound core.

Part 3: Protocol for a Representative Transformation: Synthesis of a Dihydroquinazolinone Precursor

This protocol details a representative two-step procedure: 1) Acylation of the amino group, and 2) Reductive cyclization to form a dihydroquinazolinone scaffold, a common core in pharmaceutical chemistry.[9] This serves as a template that can be optimized for specific target molecules.

Step 1: N-Acylation of this compound

Objective: To install an acyl group on the aniline nitrogen, which will become part of the resulting heterocyclic ring.

Materials:

-

This compound (1.0 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

-

2-Chlorobenzoyl chloride (or other desired acyl chloride) (1.1 eq)

-

Nitrogen or Argon supply

-

Standard laboratory glassware

Protocol:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

-

Solvation: Add anhydrous DCM (approx. 0.1 M concentration relative to the substrate). Stir until all solids are dissolved.

-

Base Addition: Cool the solution to 0 °C using an ice-water bath. Add triethylamine (1.5 eq) dropwise via syringe.

-

Acylation: Slowly add the 2-chlorobenzoyl chloride (1.1 eq) dropwise over 10-15 minutes. A precipitate (triethylamine hydrochloride) may form.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), observing the consumption of the starting material.

-

Work-up:

-

Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the N-acylated product.

Step 2: Reductive Cyclization to a Dihydroquinazolinone

Objective: To form the heterocyclic ring system.

Materials:

-

N-acylated intermediate from Step 1 (1.0 eq)

-

Anhydrous Methanol (MeOH) or Ethanol (EtOH)

-

Sodium borohydride (NaBH₄) (3.0-5.0 eq)

-

Standard laboratory glassware

Protocol:

-

Reaction Setup: Dissolve the N-acylated intermediate (1.0 eq) in anhydrous methanol in a round-bottom flask.

-

Reduction: Cool the solution to 0 °C. Add sodium borohydride (3.0-5.0 eq) portion-wise over 30 minutes, controlling any effervescence.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight (12-18 hours).

-

Monitoring: Check for the formation of the cyclized product and consumption of the starting material via TLC or LC-MS.

-

Work-up:

-

Carefully quench the reaction by slowly adding water at 0 °C.

-

Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Extract the resulting aqueous slurry three times with ethyl acetate.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent.

-

-

Purification: The crude dihydroquinazolinone precursor can be purified by recrystallization or silica gel chromatography.

Diagram 2: Experimental Workflow for Dihydroquinazolinone Synthesis

Caption: Step-by-step workflow for the synthesis of a dihydroquinazolinone precursor.

Conclusion

This compound is a strategically designed building block with immense potential for accelerating drug discovery programs. Its trifecta of reactive sites—the nucleophilic amine, the cross-coupling-ready chloride, and the ester handle—provides a robust platform for constructing diverse and complex molecular architectures. The protocols and workflows presented here, based on the established chemistry of analogous compounds, offer a validated starting point for researchers to harness the synthetic power of this versatile intermediate in their quest for novel therapeutics.

References

-

PMC. (n.d.). Methyl 2-amino-5-chlorobenzoate. Available at: [Link]

-

PubChem. (n.d.). Methyl 3-amino-5-chlorobenzoate. CID 52987785. Available at: [Link]

-

IndiaMART. (n.d.). This compound, CAS NO:1269421-13-7. Available at: [Link]

-

ResearchGate. (2025). Development of Synthetic Route for 3‐Amino‐5‐halo‐2‐iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis. Available at: [Link]

-

MDPI. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Available at: [Link]

-

Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Available at: [Link]

-

Apicule. (n.d.). Methyl 2-amino-5-chlorobenzoate (CAS No: 5202-89-1) API Intermediate Manufacturers. Available at: [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. pharmaceutical.basf.com [pharmaceutical.basf.com]

- 3. m.indiamart.com [m.indiamart.com]

- 4. Methyl 3-amino-2-fluorobenzoate | 1195768-18-3 [sigmaaldrich.com]

- 5. Methyl 3-amino-5-chlorobenzoate | C8H8ClNO2 | CID 52987785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. apicule.com [apicule.com]

- 7. guidechem.com [guidechem.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Methyl 2-amino-5-chlorobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: A Robust and Scalable Synthesis of Methyl 3-amino-5-chloro-2-fluorobenzoate

Abstract: This document provides a comprehensive guide for the scale-up synthesis of Methyl 3-amino-5-chloro-2-fluorobenzoate, a key building block in the development of novel pharmaceuticals. The featured protocol is based on a classic Fischer-Speier esterification, a method renowned for its reliability, scalability, and economic efficiency. This guide offers a deep dive into the process chemistry, a detailed step-by-step protocol from reaction setup to product characterization, and critical safety analysis to ensure safe and reproducible execution in a research or process development setting.

Introduction and Scientific Rationale

This compound is a highly functionalized aromatic compound. Its specific substitution pattern, featuring an amine, a chlorine atom, and a fluorine atom, makes it a versatile intermediate for introducing these critical pharmacophores into complex molecular scaffolds. The ester moiety provides a convenient handle for further chemical transformations, such as amidation or reduction.

The chosen synthetic strategy is the direct esterification of the corresponding carboxylic acid, 3-amino-5-chloro-2-fluorobenzoic acid, with methanol. This reaction, catalyzed by a strong acid like sulfuric acid, is a prime example of Fischer-Speier esterification.[1] The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by the catalyst, which significantly enhances the electrophilicity of the carbonyl carbon. This activation allows for the nucleophilic attack by methanol, a relatively weak nucleophile. Subsequent proton transfers and the elimination of a water molecule yield the desired methyl ester.[1] The use of methanol as both a reagent and the solvent drives the reaction equilibrium towards the product side, ensuring high conversion, a critical factor for process scale-up.

Reaction Scheme

Figure 1. Fischer-Speier esterification of 3-amino-5-chloro-2-fluorobenzoic acid to yield this compound.

Materials and Equipment

| Reagents & Materials | Grade | Supplier Example | CAS Number |

| 3-Amino-5-chloro-2-fluorobenzoic acid | >98% | Sigma-Aldrich | 161957-55-7 |

| Methanol (Anhydrous) | ACS Reagent | Fisher Scientific | 67-56-1 |

| Sulfuric Acid (H₂SO₄), Concentrated | ACS Reagent, 95-98% | VWR | 7664-93-9 |

| Sodium Bicarbonate (NaHCO₃) | ACS Reagent | EMD Millipore | 144-55-8 |

| Ethyl Acetate (EtOAc) | ACS Reagent | Sigma-Aldrich | 141-78-6 |

| Brine (Saturated NaCl solution) | N/A | Lab Prepared | 7647-14-5 |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent | Alfa Aesar | 7757-82-6 |

| Deuterated Chloroform (CDCl₃) | NMR Grade | Cambridge Isotope Labs | 865-49-6 |

| Equipment | Description |

| Jacketed Glass Reactor | 1 L or 5 L, with overhead stirrer, reflux condenser, and temperature probe |

| Heating/Cooling Circulator | To control the reactor jacket temperature |

| Addition Funnel | For controlled addition of reagents |

| Separatory Funnel | For liquid-liquid extraction |

| Rotary Evaporator | For solvent removal under reduced pressure |

| Vacuum Oven | For drying the final product |

| Analytical Balance, pH Meter | Standard laboratory instruments |

| NMR Spectrometer, HPLC System | For product characterization and purity analysis |

Detailed Step-by-Step Protocol

This protocol is designed for a ~100 g scale synthesis. Adjustments may be required for different scales.

4.1. Reactor Setup and Reagent Charging

-

Preparation: Ensure the jacketed reactor system is clean, dry, and purged with an inert atmosphere (e.g., Nitrogen).

-

Charge Starting Material: To the reactor, charge 3-amino-5-chloro-2-fluorobenzoic acid (100.0 g, 0.527 mol).

-

Charge Solvent: Add anhydrous methanol (500 mL) to the reactor. Begin stirring at a moderate speed (e.g., 150-200 RPM) to form a slurry.

-

Catalyst Addition: Cool the reactor contents to 0-5 °C using the circulating bath. Slowly and carefully add concentrated sulfuric acid (15.0 mL, ~27.6 g, 0.28 mol) dropwise via an addition funnel over 20-30 minutes.[2] The addition is highly exothermic; maintain the internal temperature below 15 °C.[2][3]

4.2. Reaction Execution

-

Heating to Reflux: Once the catalyst addition is complete, slowly heat the reaction mixture to reflux (~65 °C).

-

Monitoring: Maintain the reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the starting material.

-

Completion: The reaction is considered complete when <2% of the starting carboxylic acid remains.

4.3. Work-up and Isolation

-

Cooling: Cool the reaction mixture to room temperature (20-25 °C).

-

Solvent Removal: Concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the methanol.

-

Quenching: Transfer the resulting slurry to a larger beaker or flask. Carefully and slowly pour the slurry into a beaker containing ice-cold water (1 L) with vigorous stirring.

-

Neutralization: Cool the aqueous mixture in an ice bath. Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) portion-wise until the pH of the mixture is ~7-8. Be cautious as CO₂ gas evolution will cause foaming.

-

Extraction: Transfer the neutralized mixture to a large separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 300 mL).

-

Washing: Combine the organic extracts and wash with brine (1 x 200 mL) to remove residual water.

-

Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.

4.4. Purification and Final Product Handling

-

Solvent Evaporation: Remove the ethyl acetate from the filtrate using a rotary evaporator to yield the crude product as a solid.

-

Recrystallization (Optional): If further purification is needed, the crude solid can be recrystallized from a suitable solvent system like ethanol/water or heptane/ethyl acetate to achieve higher purity.

-

Drying: Dry the isolated solid in a vacuum oven at 40-50 °C until a constant weight is achieved.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and HPLC to confirm its identity and purity. The expected yield is typically in the range of 85-95%.

Process Workflow Diagram

The following diagram illustrates the complete workflow for the synthesis of this compound.

Caption: A flowchart illustrating the key stages of the synthesis protocol.

Analytical Characterization

| Analysis | Technique | Expected Results |

| Identity | ¹H NMR (400 MHz, CDCl₃) | Peaks corresponding to aromatic protons, amine protons, and methyl ester protons with appropriate chemical shifts, multiplicities, and integrations. |

| Identity | ¹³C NMR (100 MHz, CDCl₃) | Signals corresponding to the carbonyl carbon, aromatic carbons (showing C-F coupling), and the methyl carbon. |

| Purity | HPLC (UV detection) | >98% area purity. |

| Appearance | Visual | Off-white to light yellow solid. |

Safety and Hazard Analysis

This synthesis involves hazardous materials and exothermic reactions. Strict adherence to safety protocols is mandatory.

| Substance | CAS No. | Primary Hazards | Handling Precautions |

| Sulfuric Acid | 7664-93-9 | Severe skin/eye burns, corrosive, highly exothermic reaction with water/alcohols.[2][3] | Work in a chemical fume hood. Wear acid-resistant gloves, lab coat, and chemical splash goggles/face shield. Add slowly to other liquids while cooling.[3] |

| Methanol | 67-56-1 | Flammable liquid, toxic if ingested, inhaled, or absorbed through skin. Can cause blindness.[4] | Use in a well-ventilated fume hood. Avoid heat, sparks, and open flames. Wear appropriate gloves and eye protection. |

| Ethyl Acetate | 141-78-6 | Highly flammable liquid, causes eye and skin irritation. | Keep away from ignition sources. Use in a well-ventilated area. |

Emergency Procedures:

-

Acid Spills: Neutralize small spills with sodium bicarbonate before cleanup. For large spills, evacuate the area and contact emergency services.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[5][6]

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open, and seek immediate medical attention.[5][7]

-

Fire: Use a CO₂, dry chemical, or alcohol-resistant foam extinguisher.[4]

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Incomplete Reaction | Insufficient reaction time or temperature; Inactive catalyst; Presence of water in reagents. | Extend reflux time and monitor by HPLC. Ensure catalyst is from a fresh, properly stored bottle. Use anhydrous grade methanol. |

| Low Yield | Incomplete extraction; Product loss during neutralization/work-up; Inefficient phase separation. | Perform additional extractions. Ensure pH is correctly adjusted before extraction. Allow adequate time for layers to separate; use brine to break emulsions. |

| Product Contamination | Incomplete removal of starting material or by-products. | Optimize reaction time. Perform recrystallization of the crude product. |

References

- Vertex AI Search. (2009). SAFETY DATA SHEET.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

-

PubChem. Thionyl Chloride | SOCl2 | CID 24386. Retrieved from [Link]

- Carl ROTH. Safety Data Sheet: Thionyl chloride.

-

Gondru, R., et al. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. PMC. Retrieved from [Link]

- Google Patents. (2007). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.

- Micromeritics. Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials - Supporting Information.

-

ResearchGate. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Retrieved from [Link]

- Columbus Chemical. (2022). Methanol/Hydrosulfuric Acid Mixed.

-

New Jersey Department of Health. Sulfuric acid - Hazardous Substance Fact Sheet. Retrieved from [Link]

-

IJCRT.org. (2016). SYNTHESIS AND CHARACTERIZATION OF SUBSTITUTED-2-AMINOBENZENETHIOLS. Retrieved from [Link]

-

DCCEEW. (2022). Sulfuric acid. Retrieved from [Link]

-

Quora. (2017). What happens when methanol reacts with sulphuric acid? Retrieved from [Link]

- SEASTAR CHEMICALS. (2022). SAFETY DATA SHEET (SDS) Sulphuric Acid, 93-99% w/w.

- Fischer Esterification Procedure. (n.d.).

-

Organic Syntheses Procedure. 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

-

Patsnap. (2019). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN119143618A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.

- Google Patents. (n.d.). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.

-

MDPI. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. Retrieved from [Link]

-

PMC. (n.d.). Methyl 2-amino-5-chlorobenzoate. Retrieved from [Link]

-

YouTube. (2020). Fischer Esterification. Retrieved from [Link]

-

PubChem. Methyl 3-amino-5-chlorobenzoate | C8H8ClNO2 | CID 52987785. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 3-amino-5-chloro-2-fluorobenzoate

Welcome to the technical support guide for the purification of Methyl 3-amino-5-chloro-2-fluorobenzoate (CAS No. 1820604-36-3). This document is designed for researchers, chemists, and drug development professionals who require this key building block in a highly pure form for their downstream applications. As this compound is a substituted aromatic amine and ester, its purification requires careful consideration of its unique physicochemical properties to overcome common challenges such as co-elution of polar impurities, product stability, and yield optimization.

This guide provides a foundational understanding of the compound's properties, detailed step-by-step protocols for recommended purification methods, and an in-depth troubleshooting section to address specific issues you may encounter during your experiments.

Section 1: Physicochemical Properties & Impurity Profile

A thorough understanding of the compound's properties is the first step toward designing a robust purification strategy.

Key Physicochemical Data

| Property | Value / Observation | Significance for Purification |

| Molecular Formula | C₈H₇ClFNO₂ | - |

| Molecular Weight | 203.60 g/mol | - |

| Appearance | Expected to be a solid (crystalline or powder) | The physical state dictates the choice between recrystallization and distillation. |

| Polarity | Moderately polar | The presence of amino (-NH₂), ester (-COOCH₃), chloro (-Cl), and fluoro (-F) groups makes the molecule polar. This is a primary consideration for selecting chromatographic conditions.[1] |

| Solubility | Likely soluble in polar organic solvents (e.g., Methanol, Ethyl Acetate, Dichloromethane) and sparingly soluble in non-polar solvents (e.g., Hexane) and water. | Crucial for selecting an appropriate recrystallization solvent or a mobile phase for column chromatography. |

| pKa (estimated) | The amino group is weakly basic. | The compound's basicity can be exploited for acid-base extraction, but it also means it can interact strongly with acidic silica gel, potentially causing tailing in chromatography.[2][3] |

Anticipating Common Impurities

The purity of the final product is directly influenced by the impurities generated during its synthesis. While specific synthesis routes may vary, common impurities for this class of compounds can include:

-

Unreacted Starting Materials: Such as the corresponding carboxylic acid (3-amino-5-chloro-2-fluorobenzoic acid) if the final step is esterification.

-

Isomers: Positional isomers formed during the amination, chlorination, or fluorination steps of the synthesis.

-

Over-chlorinated or Over-fluorinated Species: Byproducts from the halogenation steps.

-

Hydrolysis Products: The ester may hydrolyze back to the carboxylic acid if exposed to water and acidic or basic conditions.

-

Oxidation Products: Aromatic amines can be susceptible to oxidation, leading to colored impurities.[4]

Section 2: Primary Purification Methods & Protocols

Based on the compound's properties as a moderately polar solid, the two most effective purification methods are recrystallization and column chromatography.

Method 1: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent at different temperatures.[5]

Step-by-Step Protocol for Recrystallization:

-

Solvent Selection: The ideal solvent should dissolve the compound well when hot but poorly when cold.[6]

-

Screening: Test the solubility of a small amount of your crude material (10-20 mg) in various solvents (0.5 mL) such as ethanol, methanol, isopropanol, ethyl acetate, toluene, and mixtures like ethanol/water or ethyl acetate/hexane.

-

Procedure: Add the solvent at room temperature; if it dissolves, the solvent is unsuitable. Heat the mixture to the solvent's boiling point. If it dissolves, cool the solution in an ice bath to see if crystals form. The best solvent will show this temperature-dependent solubility.

-

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent dropwise until the solid just dissolves completely.[7]

-

Decolorization (if necessary): If the hot solution is colored, it may indicate the presence of colored impurities. Add a small amount of activated charcoal to the hot solution and swirl for a few minutes to adsorb these impurities.[5]

-